N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide
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Overview
Description
N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a sulfonamide group attached to the thiophene ring, along with a 2-chlorophenylmethyl substituent. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the 2-chlorophenylmethyl Group: The final step involves the alkylation of the thiophene sulfonamide with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted thiophene derivatives
Scientific Research Applications
N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide is unique due to its specific combination of a sulfonamide group and a 2-chlorophenylmethyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S2/c12-10-5-2-1-4-9(10)8-13-17(14,15)11-6-3-7-16-11/h1-7,13H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFJHUKPNWUPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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